molecular formula C13H18ClNO B7933084 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol

Cat. No.: B7933084
M. Wt: 239.74 g/mol
InChI Key: ZXPFSCLOIHDLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol is an organic compound that features a cyclopropyl group, a phenyl ring with a chlorine substituent, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol typically involves multiple steps:

    Formation of the cyclopropylamine intermediate: This can be achieved through the reaction of cyclopropylamine with an appropriate electrophile.

    Introduction of the 3-chloro-phenyl group: This step involves the alkylation of the cyclopropylamine intermediate with a 3-chloro-phenyl ethyl halide under basic conditions.

    Formation of the ethanolamine moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanolamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the phenyl ring or the cyclopropyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, or ketones.

    Reduction: Products include reduced phenyl rings or cyclopropyl groups.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanolamine moiety can interact with biological membranes, while the phenyl ring and cyclopropyl group can modulate the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-Bromo-phenyl)-ethyl]-cyclopropyl-amino}-ethanol
  • 2-{[1-(3-Fluoro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol
  • 2-{[1-(3-Methyl-phenyl)-ethyl]-cyclopropyl-amino}-ethanol

Uniqueness

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This compound’s specific structural features make it a valuable candidate for various research and industrial applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)ethyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(11-3-2-4-12(14)9-11)15(7-8-16)13-5-6-13/h2-4,9-10,13,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPFSCLOIHDLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.